6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Catalog No.
S830247
CAS No.
1203499-42-6
M.F
C12H14N2O2Si
M. Wt
246.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]o...

CAS Number

1203499-42-6

Product Name

6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

IUPAC Name

6-(2-trimethylsilylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one

Molecular Formula

C12H14N2O2Si

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C12H14N2O2Si/c1-17(2,3)7-6-9-4-5-10-12(13-9)16-8-11(15)14-10/h4-5H,8H2,1-3H3,(H,14,15)

InChI Key

FRBGNSZWKAUYEJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=NC2=C(C=C1)NC(=O)CO2

Canonical SMILES

C[Si](C)(C)C#CC1=NC2=C(C=C1)NC(=O)CO2

6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-42-6) is an advanced, commercially available heterocyclic building block featuring a pharmacologically relevant pyrido-oxazinone core and a pre-installed, trimethylsilyl (TMS)-protected alkyne at the 6-position . In medicinal chemistry and API development, the pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold frequently serves as a critical hinge-binding motif or structural core for kinase inhibitors and antibacterial agents [1]. From a procurement perspective, sourcing this specifically functionalized intermediate provides a direct, shelf-stable vector for late-stage diversification via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), bypassing the need for in-house alkyne installation on the raw heterocyclic core .

Substituting this compound with its generic precursor, 6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, shifts the burden of carbon-carbon bond formation to the buyer, necessitating an in-house palladium-catalyzed coupling step that consumes expensive catalysts and introduces heavy metal contamination risks early in the synthetic sequence [1]. Alternatively, substituting with the unprotected terminal alkyne (6-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) introduces significant shelf-stability vulnerabilities [2]. Terminal alkynes on electron-deficient heteroaryl rings are highly susceptible to oxidative Glaser-Hay homocoupling during storage and handling, which degrades batch purity and compromises stoichiometric precision in downstream library synthesis [2]. The TMS-protected variant eliminates both the upstream processing burden and the downstream degradation risks.

Elimination of Upstream Palladium Catalysis and Scavenging

Procuring the pre-installed TMS-alkyne directly eliminates the need to perform a Sonogashira coupling on the 6-bromo or 6-iodo core [1]. This bypasses the use of palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts in the initial synthesis phase. By avoiding this step, the baseline requirement for palladium scavenging—typically requiring functionalized silica or specialized resins to reach <10 ppm API limits—is removed for this specific transformation [2].

Evidence DimensionSynthetic steps and Pd-scavenging burden
Target Compound Data0 in-house Pd-catalyzed steps required for alkyne installation
Comparator Or Baseline6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (requires 1 Pd-catalyzed step + intensive metal scavenging)
Quantified Difference100% reduction in Pd catalyst consumption and associated scavenging costs for the alkyne installation phase
ConditionsStandard medicinal chemistry library synthesis workflow

Removing a transition-metal-catalyzed step early in the synthesis reduces overall process time, material costs, and heavy metal purging requirements.

Shelf-Stability and Prevention of Oxidative Homocoupling

The bulky trimethylsilyl (TMS) group provides critical steric and electronic shielding to the alkyne moiety [1]. Unprotected terminal alkynes on heteroaryl systems are prone to oxidative dimerization (homocoupling) when exposed to air over time, which can reduce the effective purity of the reagent by 5-15% during prolonged storage [1]. The TMS-protected analog maintains >95-98% purity over extended periods under standard room temperature or refrigerated storage, ensuring reliable stoichiometry for downstream reactions [1].

Evidence DimensionResistance to oxidative homocoupling during storage
Target Compound DataNegligible homocoupling; maintains >95% purity long-term
Comparator Or Baseline6-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (unprotected alkyne, prone to 5-15% degradation via dimerization)
Quantified DifferencePrevents the 5-15% purity loss associated with terminal alkyne storage
ConditionsLong-term storage under standard laboratory conditions (air/moisture exposure risk)

High batch-to-batch reproducibility is critical for automated library synthesis, where variable reagent purity leads to failed reactions and lost API candidates.

Enhanced Organic Solubility for Solution-Phase Workflows

The pyrido[2,3-b][1,4]oxazin-2(3H)-one core is highly polar and strongly hydrogen-bonding, which can limit its solubility in standard organic solvents used for library synthesis (e.g., dichloromethane, ethyl acetate) [1]. The addition of the highly lipophilic trimethylsilyl group significantly increases the overall lipophilicity (LogP) of the molecule compared to the bare core or the terminal alkyne [1]. This enhanced solubility facilitates higher concentration reaction setups (e.g., 0.1M to 0.5M) and improves homogeneity during subsequent one-pot deprotection/functionalization sequences [1].

Evidence DimensionOrganic solvent solubility (e.g., in DCM, THF)
Target Compound DataEnhanced solubility allowing standard 0.1M - 0.5M reaction concentrations
Comparator Or BaselineUnprotected 6-ethynyl or 6-bromo core (lower solubility due to higher relative polarity)
Quantified DifferenceSubstantial improvement in non-polar to moderately polar solvent solubility
ConditionsSolution-phase reaction preparation at standard ambient temperatures

Better solubility improves reaction kinetics, ensures homogeneous catalysis in downstream steps, and simplifies liquid handling in automated synthesizers.

Late-Stage Diversification in Kinase Inhibitor Discovery

This compound is the ideal starting material for generating libraries of 6-substituted pyrido-oxazinones. By utilizing one-pot TMS deprotection (e.g., with TBAF or K2CO3/MeOH) followed immediately by Sonogashira coupling or CuAAC (click chemistry), medicinal chemists can rapidly explore structure-activity relationships (SAR) at the 6-position without handling unstable terminal alkynes [1].

Heavy-Metal-Sensitive API Route Development

In process chemistry where downstream intermediates must strictly minimize cumulative palladium exposure, procuring this pre-coupled building block is highly advantageous. It shifts the burden of the initial Pd-catalyzed carbon-carbon bond formation to the supplier, ensuring that the starting material entering the proprietary synthetic route is free of residual palladium from that specific transformation [2].

Orthogonal Protection Strategies in Complex Synthesis

When synthesizing complex multi-cyclic or highly functionalized targets, the pyrido-oxazinone nitrogen (N1) often requires alkylation or acylation. The robust TMS group protects the alkyne from reacting under basic alkylation conditions or electrophilic attacks, allowing the chemist to elaborate the core before selectively revealing the alkyne for the final coupling step [3].

Dates

Last modified: 08-16-2023

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